molecular formula C17H17N3O B2511465 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide CAS No. 314769-81-8

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B2511465
CAS No.: 314769-81-8
M. Wt: 279.343
InChI Key: BLZGHROAIFBHFF-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methylpropanamide is a benzimidazole derivative characterized by a benzimidazole core linked to a phenyl ring via a 2-methylpropanamide group. This structural motif confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ≈ 3.5–4.0) and a molecular weight of ~275 g/mol. Benzimidazole derivatives are widely studied for their pharmacological versatility, such as anthelmintic, analgesic, and antimicrobial activities .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)17(21)18-13-9-7-12(8-10-13)16-19-14-5-3-4-6-15(14)20-16/h3-11H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZGHROAIFBHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method involves the reaction of 1,2-phenylenediamine with 4-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

a. N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide Derivatives

  • Anthelmintic Activity : highlights that N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide and its chloro/furan analogs exhibit potent anthelmintic activity (comparable to albendazole). The acetamide group’s electron-withdrawing nature may enhance binding to parasite tubulin, disrupting microtubule assembly. In contrast, the 2-methylpropanamide group in the target compound introduces steric bulk, which could reduce binding affinity but improve metabolic stability .
  • Analgesic Activity : The derivative N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) demonstrated PPARγ-mediated analgesic effects in morphine-induced pain models . The absence of a methoxy linker in the target compound may alter its ability to activate PPARγ, suggesting divergent therapeutic applications.

b. N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide

  • Structural Impact : The diphenylpropanamide group () increases lipophilicity (XLogP3 = 5.8) compared to the target compound’s 2-methylpropanamide (XLogP3 ≈ 3.8). This higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .

c. N-(4-(1H-Benzimidazol-2-yl)phenyl)benzamide Derivatives

  • Antimicrobial Activity : Derivatives with benzamide linkers () showed moderate antibacterial and antioxidant activities. The 2-methylpropanamide group’s flexibility might improve interactions with bacterial enzymes, though specific data on the target compound are unavailable .
Physicochemical and Pharmacokinetic Properties
Compound Name Substituent XLogP3 Molecular Weight (g/mol) Key Biological Activity
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methylpropanamide 2-methylpropanamide ~3.8 ~275 Not reported (structural analog studies)
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide Acetamide ~2.5 265.3 Anthelmintic
N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) Methoxy-linked acetamide ~3.1 297.3 Analgesic (PPARγ agonist)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Diphenylpropanamide 5.8 417.5 Not reported (high lipophilicity)

Key Observations :

  • Acetamide derivatives exhibit broader therapeutic validation (anthelmintic, analgesic) but may suffer from rapid metabolism due to smaller substituents.

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde. This compound is characterized by its ability to interact with enzymes and proteins, which underpins its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition occurs through binding to the active site of COX-2, preventing substrate access.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging peroxyl radicals, which can mitigate oxidative stress in biological systems.

Anticancer Effects

Research indicates that this compound has significant anticancer properties. Studies involving human cancer cell lines such as MCF-7 (breast adenocarcinoma) and OVCAR-3 (ovarian carcinoma) have shown that this compound enhances cytotoxic effects, leading to increased cell death. The compound triggers apoptosis through activation of caspases and influences the expression of pro-apoptotic genes such as BAX and BIM .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited promising activity comparable to standard antibiotics at varying concentrations .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Cytotoxicity in Cancer Cells :
    • A study assessed the cytotoxic effects on K562 cells (chronic myeloid leukemia). The results indicated that the compound induced significant cell death and apoptosis in both imatinib-sensitive and resistant cell lines .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, this compound demonstrated notable antibacterial activity against E. coli, with an IC50 value indicating effective inhibition at micromolar concentrations .

Research Applications

This compound is being explored for various applications:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Medicine : Investigated for its potential in treating cancer and infections due to its cytotoxic and antimicrobial properties.
  • Industry : Utilized in developing new materials with enhanced properties, including thermal stability.

Summary Table of Biological Activities

Activity Type Description IC50/Effectiveness
AnticancerInduces apoptosis in cancer cell lines (MCF-7, OVCAR-3)Significant cell death observed
AntimicrobialEffective against E. coli and Staphylococcus aureusComparable to standard antibiotics
Enzyme InhibitionInhibits COX-2 enzyme involved in inflammationEffective binding at active site
AntioxidantScavenges peroxyl radicalsReduces oxidative stress

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